

# XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: XL765

Cat. No.: B560383

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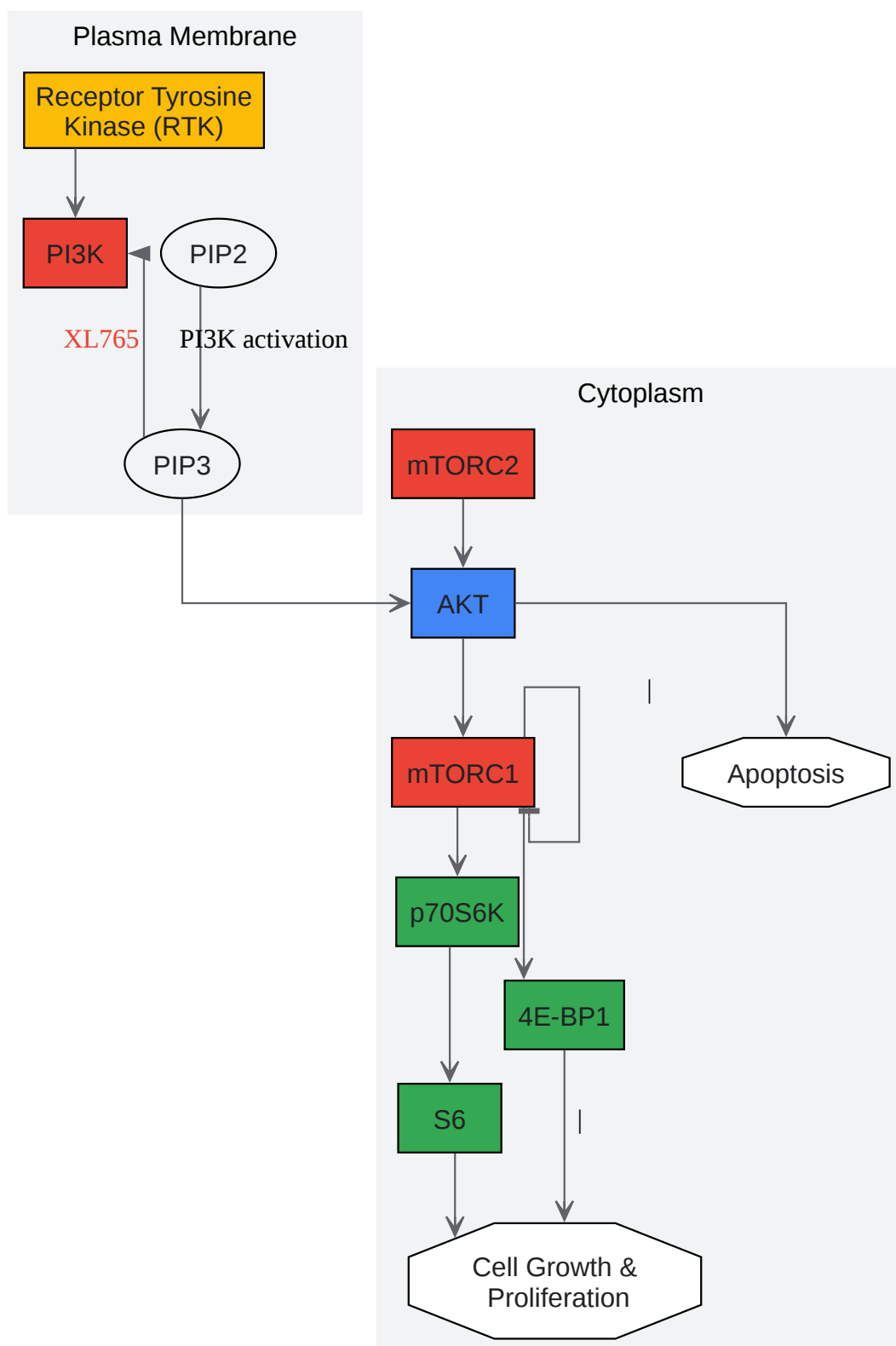
## Abstract

**XL765**, also known as SAR245409, is a potent, orally bioavailable, and selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By targeting both PI3K and mTOR, **XL765** offers a comprehensive blockade of this key oncogenic pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors. This technical guide provides a detailed overview of the preclinical and clinical data on **XL765** across various cancer types, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

## Mechanism of Action

**XL765** is an ATP-competitive inhibitor of all four Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) and mTOR. In biochemical assays, **XL765** has demonstrated potent inhibitory activity against these kinases.<sup>[1][2]</sup> The dual inhibition of both PI3K and mTOR by **XL765** leads to a robust downstream blockade of the signaling cascade. This is evidenced by the reduced phosphorylation of key effector proteins including AKT, p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1).<sup>[3][4]</sup> This comprehensive pathway inhibition results in anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.<sup>[3][5]</sup>

## Signaling Pathway Diagram



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by **XL765**.

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **XL765** across different cancer types.

**Table 1: In Vitro Inhibitory Activity of XL765**

Target	IC50 (nM)	Assay Type	Reference
p110α	39	Cell-free	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
p110β	113	Cell-free	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
p110γ	9	Cell-free	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
p110δ	43	Cell-free	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
mTOR	157	Cell-free	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
mTORC1	160	Immune-complex kinase	<a href="#">[2]</a>
mTORC2	910	Immune-complex kinase	<a href="#">[2]</a>
DNA-PK	150	Cell-free	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>

**Table 2: In Vivo Efficacy of XL765 in Xenograft Models**

Cancer Type	Model	Treatment	Outcome	Reference
Glioblastoma	Intracranial GBM 39-luc xenograft	XL765 (oral gavage)	>12-fold reduction in median tumor bioluminescence vs. control	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Glioblastoma	Intracranial GBM 39-luc xenograft	XL765 + Temozolomide (TMZ)	140-fold reduction in median bioluminescence vs. TMZ alone	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Pancreatic Cancer	BxPC-3 xenograft	XL765 (30 mg/kg) + Chloroquine (50 mg/kg)	Significant inhibition of tumor growth	<a href="#">[4]</a>
Chondrosarcoma	Patient tumor	XL765 (60 mg BID)	80-90% reduction in phosphorylation of AKT, 4EBP1, and S6; 54% reduction in Ki67 staining	

## Efficacy in Different Cancer Types

### Glioblastoma (GBM)

Glioblastoma is characterized by frequent dysregulation of the PI3K/mTOR pathway, making it a rational target for **XL765**.[\[9\]](#)[\[10\]](#) In vitro studies have shown that **XL765** induces a dose-dependent decrease in the viability of GBM cell lines (A172, U87MG, and T98G) by inducing endoplasmic reticulum (ER) stress-dependent apoptosis.[\[9\]](#)[\[10\]](#) In vivo, oral administration of **XL765** in an intracranial GBM xenograft model resulted in a significant reduction in tumor burden and improved survival.[\[4\]](#)[\[7\]](#)[\[8\]](#) Notably, the combination of **XL765** with the standard-of-care chemotherapeutic agent temozolomide (TMZ) demonstrated a synergistic effect, leading

to a more profound reduction in tumor bioluminescence compared to either agent alone.[4][7][8]

## Pancreatic Cancer

**XL765** has demonstrated dose-dependent decreased cell viability in 13 pancreatic ductal adenocarcinoma (PDA) cell lines.[4][6] The compound was shown to induce apoptosis and autophagy in these cell lines.[4][6] In a BxPC-3 pancreatic cancer xenograft model, **XL765** alone at 30 mg/kg did not show a significant inhibitory effect; however, when combined with chloroquine, a significant inhibition of tumor growth was observed.[4]

## Hematological Malignancies

A phase 1 study of **XL765** in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic leukemia (CLL) was conducted.[11] While the clinical development of voxtalisib is no longer ongoing, this study provided valuable insights into the activity of dual PI3K/mTOR inhibitors in hematological cancers.[11]

## Other Solid Tumors

Preclinical studies have shown that **XL765** can inhibit the proliferation of a wide range of tumor cell lines.[3][1] In vivo, repeat administration of **XL765** resulted in significant tumor growth inhibition in multiple human xenograft models, including breast, lung, ovarian, and prostate cancers, which was associated with anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[3][12] A phase 1 clinical trial in patients with advanced solid tumors showed that **XL765** was well-tolerated and resulted in robust inhibition of the PI3K/mTOR pathway in tumor and surrogate tissues. Five out of 28 evaluable patients with various cancers achieved stable disease for more than three months.

## Experimental Protocols

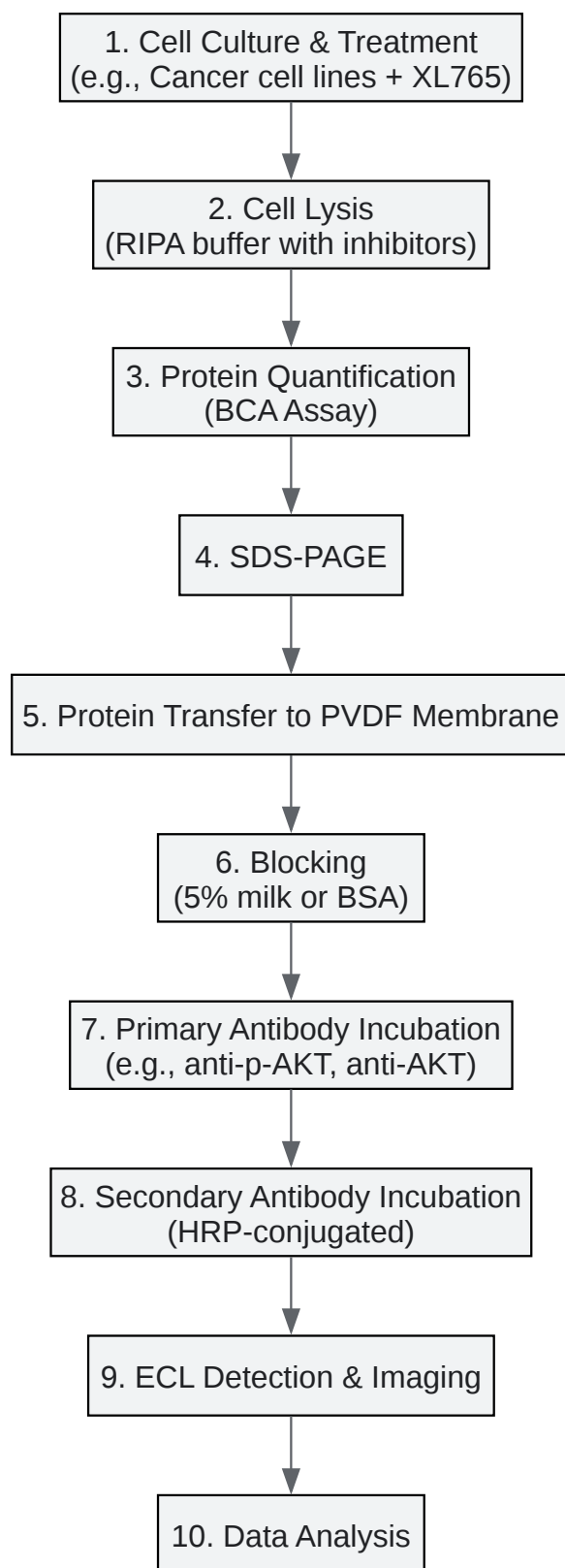
### Western Blot Analysis of PI3K/mTOR Pathway Inhibition

**Objective:** To determine the effect of **XL765** on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

**Methodology:**

- **Cell Culture and Treatment:** Cancer cell lines (e.g., MCF7, A172) are cultured to 70-80% confluency.[1][9] Cells are then serum-starved for a specified period (e.g., 24 hours) before being treated with varying concentrations of **XL765** or vehicle control (DMSO) for a defined time (e.g., 1-2 hours).[1] For stimulation experiments, cells can be treated with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) following **XL765** incubation.[1]
- **Cell Lysis:** Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of AKT, S6K, S6, and 4EBP1 overnight at 4°C.
- **Detection:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

## Experimental Workflow: Western Blot Analysis



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Caption: A generalized workflow for Western blot analysis of pathway inhibition.

## Cell Viability Assay

Objective: To assess the cytotoxic and cytostatic effects of **XL765** on cancer cells.

Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to attach overnight.[8]
- Compound Treatment: The cells are treated with a range of concentrations of **XL765** or vehicle control for various time points (e.g., 24, 48, 72 hours).[4]
- Viability Assessment:
  - CCK-8/MTT Assay: A Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well and incubated for a specified time (e.g., 1-4 hours). The absorbance is then measured at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
  - ATP-based Assay: A reagent that lyses the cells and measures ATP levels is added. Luminescence is measured, which is directly proportional to the number of viable cells.[8]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **XL765** in a living organism.

Methodology:

- Animal Models: Immunocompromised mice (e.g., nude mice) are used.[3]
- Tumor Implantation: Human cancer cells (e.g., GBM 39-luc) are implanted either subcutaneously or orthotopically (e.g., intracranially).[4][7]



- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or through bioluminescence imaging (for luciferase-expressing cells). [7][8]
- Drug Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. **XL765** is administered orally at specified doses and schedules.[3]
- Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and improvement in overall survival.[7][8]
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of pathway inhibition by Western blotting or immunohistochemistry.[3]

## Conclusion

**XL765** is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical activity across a range of solid and hematological malignancies. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a cancer therapeutic. The data summarized in this guide highlight its mechanism of action and provide a quantitative basis for its anti-tumor effects. The detailed experimental protocols offer a framework for researchers to further investigate the activity of **XL765** and other PI3K/mTOR inhibitors in various cancer contexts. While clinical development has been discontinued, the wealth of preclinical and early clinical data for **XL765** continues to be a valuable resource for the ongoing development of pathway-targeted cancer therapies.

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- To cite this document: BenchChem. [XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560383#xl765-in-different-cancer-types]

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